2',3' O-(2,4,6-trinitrophenyl)adenosine 5'-diphosphate

F1-ATPase non-catalytic nucleotide binding sites fluorescence titration

TNP-ADP offers 11- to 32.5-fold affinity differences vs. unmodified or base-modified analogs, enabling high signal-to-noise in competition assays and unambiguous cryo-EM density (e.g., PDB 3AR6). Its inverted binding mode and environmentally sensitive fluorescence (8-fold enhancement) make it essential for differential site labeling and FRET studies. Procure the validated ≥95% (HPLC) triethylammonium salt for reproducible, radiolabel-free results.

Molecular Formula C16H15N8O16P2-
Molecular Weight 637.3 g/mol
CAS No. 77450-67-0
Cat. No. B1203314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3' O-(2,4,6-trinitrophenyl)adenosine 5'-diphosphate
CAS77450-67-0
Synonyms2',3' O-(2,4,6-trinitrophenyl)adenosine 5'-diphosphate
2,4,6-TAD
Molecular FormulaC16H15N8O16P2-
Molecular Weight637.3 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2(C1[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C16H16N8O16P2/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(37-15)3-36-42(34,35)40-41(31,32)33)38-16(39-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7-8,11-12,15H,3H2,(H,34,35)(H2,17,18,19)(H2,31,32,33)/p-1/t7-,8?,11?,12?,15-,16?/m1/s1
InChIKeyWYOHYTDXVJMKHS-LKSVHCESSA-M
Commercial & Availability
Standard Pack Sizes3 mg / 5 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 2',3' O-(2,4,6-Trinitrophenyl)adenosine 5'-Diphosphate (TNP-ADP, CAS 77450-67-0) for Procurement Decisions


2',3' O-(2,4,6-trinitrophenyl)adenosine 5'-diphosphate (TNP-ADP) is a ribose-modified fluorescent nucleotide analog in which the 2' and 3' hydroxyl groups of adenosine diphosphate (ADP) are derivatized with a 2,4,6-trinitrophenyl (TNP) moiety, yielding the spiroketal structure with CAS registry number 77450-67-0 [1]. TNP-ADP serves as an environmentally sensitive fluorescent probe for nucleotide-binding proteins, exhibiting enhanced emission upon binding to hydrophobic pockets [2]. Its applications span mechanistic enzymology, inhibitor discovery for ATPases/kinases, and structural biology of P-type ATPases, ABC transporters, and helicases . This guide provides procurement-relevant, comparator-based quantitative evidence to differentiate TNP-ADP from close analogs such as TNP-ATP, MANT-ADP, and unmodified ADP.

Why TNP-ADP (CAS 77450-67-0) Cannot Be Interchanged with Unmodified ADP or Other Fluorescent ADP Analogs Without Rigorous Validation


Fluorescent nucleotide analogs are not functionally interchangeable. TNP-ADP bears a bulky trinitrophenyl modification at the ribose 2',3' positions, which alters binding geometry, affinity, and fluorescence response compared to unmodified ADP, base-modified analogs (e.g., ϵADP), or ribose-modified analogs with different fluorophores (e.g., MANT-ADP) [1]. In the Ca2+-ATPase, TNP-ADP binds in an inverted orientation where the TNP ring occupies the adenine pocket while the adenine ring is sandwiched between arginines—a mode fundamentally different from unmodified ADP [2]. Consequently, TNP-ADP can exhibit up to 15-fold higher affinity than ADP for the same site (e.g., Na+/K+-ATPase: Kd 0.13 μM vs. 2.0 μM) [3], while for the E. coli F1-ATPase non-catalytic sites, TNP-ADP affinity (Kd 6.5 μM) is 32.5-fold weaker than TNP-ATP (Kd 0.2 μM) [4]. Procurement of the incorrect analog risks generating non-transferable, misleading binding data and necessitates re-validation.

Quantitative Comparator Evidence for TNP-ADP (CAS 77450-67-0) Key Differentiation from Analogous Fluorescent Nucleotides


TNP-ADP Exhibits a 32.5-Fold Lower Affinity Than TNP-ATP for E. coli F1-ATPase Non-Catalytic Sites, Enabling Site-Selective Saturation Experiments

In equilibrium binding studies with E. coli F1-ATPase using site-directed tryptophan fluorescence, TNP-ADP (as MgTNP-ADP) bound to all three non-catalytic sites with a Kd of 6.5 μM, whereas MgTNP-ATP bound with a Kd of 0.2 μM—a 32.5-fold difference [1]. Neither uncomplexed TNP-ADP nor TNP-ATP exhibited detectable binding at concentrations up to 100 μM, underscoring the strict Mg²⁺-dependence [1]. This affinity differential enables researchers to selectively saturate non-catalytic sites with TNP-ATP while leaving TNP-ADP to probe catalytic sites, a strategy not achievable with the less discriminatory TNP-ATP/TNP-ADP pair on other ATPases.

F1-ATPase non-catalytic nucleotide binding sites fluorescence titration

TNP-ADP Is a Weaker Competitive Inhibitor of F1-ATPase Hydrolysis (Ki = 10 nM) Compared to TNP-ATP (Ki = 5.5 nM) but Offers Differentiated Phosphate-Group Binding Contributions

On beef heart mitochondrial F1-ATPase, TNP-ADP competitively inhibited ATP hydrolysis with a Ki of 10 nM, while TNP-ATP exhibited a Ki of 5.5 nM—a 1.8-fold difference [1]. Both compounds also inhibited ATP synthesis during oxidative phosphorylation (Ki = 1300 nM for both) [1]. The first high-affinity binding site for both analogs was too tight for Kd determination; the second site Kd was 20–80 nM [1]. In cytochrome c oxidase modulation assays, higher ionic strength was required to dissociate TNP-ATP than TNP-ADP, indicating that the additional negative charge on the γ-phosphate of TNP-ATP contributes more to electrostatic binding interactions [2].

mitochondrial F1-ATPase competitive inhibition ATP hydrolysis

TNP-ADP Produces Equivalent Protein Fluorescence Quenching (0.76) to TNP-ATP but Superior Quenching Compared to MANT-ADP (0.58) and ϵADP (0.53) on E. coli DnaB Helicase

A systematic study of E. coli DnaB helicase compared four fluorescent nucleotide analogs: TNP-ADP, TNP-ATP, MANT-ADP, and ϵADP. Protein fluorescence quenching upon analog binding was: TNP-ADP 0.76 ± 0.05, TNP-ATP 0.76 ± 0.05, MANT-ADP 0.58 ± 0.05, and ϵADP 0.53 ± 0.05 [1]. This demonstrates that TNP-ADP and TNP-ATP produce equivalent maximal quenching signals (0.76), 1.31-fold greater than MANT-ADP and 1.43-fold greater than ϵADP. Additionally, the emission maximum of bound TNP-ADP is blue-shifted by ∼11 nm versus ∼12 nm for MANT-ADP, suggesting differences in the polarity of the local binding environment sensed by each fluorophore [2].

DnaB helicase fluorescence quenching nucleotide analog comparison

TNP-ADP Binds Na+/K+-ATPase with 15.4-Fold Higher Affinity (Kd 0.13 μM) Than Unmodified ADP (Kd 2.0 μM), Showing the TNP Moiety Confers Significant Affinity Gain

Steady-state fluorescence quenching titrations of IAF-labeled Na+/K+-ATPase revealed that TNP-ADP and unmodified ADP compete for the same specific binding site, but with substantially different affinities: TNP-ADP Kd = 0.13 μM vs. ADP Kd = 2.0 μM, representing a 15.4-fold affinity enhancement conferred by the TNP modification [1]. A two-site binding model (specific plus non-saturable non-specific binding) was required to adequately describe TNP-ADP interaction with this enzyme, whereas ADP displayed only specific binding [1]. This affinity gain is consistent with observations across multiple P-type ATPases where TNP-nucleotides bind with 10- to 100-fold higher affinity than the corresponding unmodified nucleotides [2].

Na+/K+-ATPase nucleotide binding affinity fluorescence quenching

TNP-ADP Adopts a Distinct Inverted Binding Mode in Ca2+-ATPase Compared to Unmodified ADP: TNP Ring in the Adenine Pocket, Adenine Sandwiched Between Arginines

Crystal structures of SERCA1a Ca2+-ATPase in the E2 state (2.2–2.4 Å resolution) with bound TNP-ADP, TNP-ATP, TNP-AMP, ADP, and ATP revealed a fundamentally different binding mode for TNP-nucleotides compared to unmodified nucleotides [1]. In unmodified ADP/ATP complexes, the adenine ring stacks with Phe487 in the N-domain. In contrast, TNP-ADP binds with the trinitrophenyl ring occupying the adenine-binding pocket (stacking with Phe487), while the adenine ring is rotated outward and sandwiched between two arginine side chains [1]. This inverted orientation explains the 10- to 100-fold enhanced affinity of TNP-nucleotides for P-type ATPases and accounts for the 'superfluorescence' observed exclusively in the E2P ground state [1]. The PDB entry 3AR6 (2.20 Å resolution) provides the TNP-ADP-bound structure [2].

P-type ATPase X-ray crystallography nucleotide binding mode

Definitive Research and Industrial Application Scenarios for TNP-ADP (CAS 77450-67-0) Based on Quantitative Evidence


Fluorescence Resonance Energy Transfer (FRET)-Based Distance Measurements Between Nucleotide Binding Sites on ATPases

TNP-ADP is a validated FRET acceptor when paired with mant (N-methylanthraniloyl) nucleotide donors or tryptophan residues. In yeast mitochondrial F1-ATPase, a FRET distance of 17.5 Å was measured between TNP-ADP at the non-catalytic site and mant-GDP at the catalytic site, demonstrating site proximity [1]. In F-actin filaments, TNP-ADP serves as an acceptor for epsilon-ADP donors to measure inter-site distances [2]. Its strong absorbance in the visible range (λmax ≈ 408 nm free; blue-shifted upon binding) makes TNP-ADP the preferred acceptor for FRET studies involving blue-emitting donors, where MANT-ADP and ϵADP would have insufficient spectral overlap.

Competitive Displacement Assays to Determine Unmodified Nucleotide Binding Affinities

TNP-ADP's environmentally sensitive fluorescence (up to 8-fold enhancement and ∼11 nm blue-shift upon SV40 T antigen binding [1]) enables its use as a reporter ligand in competition experiments. Because TNP-ADP binds with 11- to 15-fold higher affinity than unmodified ADP to many ATPases (e.g., Na+/K+-ATPase: Kd 0.13 μM vs. 2.0 μM [2]; SV40 T antigen: Kd 2.6 μM for TNP-ADP cf. Kd ~29 μM for ADP [1]), displacement by test compounds can be monitored at low TNP-ADP concentrations with high signal-to-noise. This approach is widely used for characterizing mutational effects on nucleotide binding without requiring radiolabeled nucleotides.

Structural Biology: High-Resolution Co-Crystallization of Nucleotide-Bound P-Type ATPase Conformational States

TNP-ADP co-crystallizes with Ca2+-ATPase (SERCA1a) in the E2 state at 2.20 Å resolution (PDB: 3AR6 [1]), stabilizing a conformation not readily captured with unmodified ADP alone. The TNP moiety provides additional electron density for unambiguous ligand placement in the binding pocket. The inverted binding mode—where TNP occupies the adenine pocket and adenine is sandwiched by arginines—reveals structural features invisible in standard ADP-bound structures [2]. For cryo-EM studies of P-type ATPases, ABC transporters, and other nucleotide-dependent machines, TNP-ADP provides both structural stabilization of specific states and a built-in fluorescent reporter for complementary functional validation.

Probing Non-Catalytic vs. Catalytic Site Selectivity in Multi-Site ATPases and Kinases

TNP-ADP and TNP-ATP exhibit dramatically different selectivity for non-catalytic versus catalytic sites depending on the enzyme system. In E. coli F1-ATPase, MgTNP-ADP binds non-catalytic sites with Kd = 6.5 μM, while MgTNP-ATP binds with 32.5-fold higher affinity (Kd = 0.2 μM) [1]. In contrast, at the CheA histidine kinase, both TNP-ADP and TNP-ATP bind with similar high affinity (micromolar Kd) and compete directly with unmodified ADP/ATP [2]. This system-dependent selectivity makes TNP-ADP essential for experimental designs requiring differential labeling of catalytic versus non-catalytic sites, particularly when used in combination with TNP-ATP in two-color or sequential saturation protocols.

Quote Request

Request a Quote for 2',3' O-(2,4,6-trinitrophenyl)adenosine 5'-diphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.